Methyl 2-(diacetylamino)hex-2-enoate
Description
Methyl 2-(diacetylamino)hex-2-enoate is an α,β-unsaturated ester featuring a diacetylamino substituent at the β-position. The diacetylamino group introduces steric and electronic effects that influence reactivity, such as in conjugate addition or cycloaddition reactions.
Properties
CAS No. |
81629-70-1 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 2-(diacetylamino)hex-2-enoate |
InChI |
InChI=1S/C11H17NO4/c1-5-6-7-10(11(15)16-4)12(8(2)13)9(3)14/h7H,5-6H2,1-4H3 |
InChI Key |
BRRUQKOBJFMNLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C(=O)OC)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diacetylamino)hex-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, which forms a new carbon-carbon bond . The enolate ion is generated from a precursor such as diethyl malonate, which is treated with a base like sodium ethoxide in ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using similar principles as in laboratory synthesis. The choice of reagents and conditions is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(diacetylamino)hex-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the diacetylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(diacetylamino)hex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(diacetylamino)hex-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diacetylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of biological molecules. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2-(diacetylamino)hex-2-enoate with structurally related α,β-unsaturated esters, focusing on synthesis, spectroscopic data, and substituent effects.
Structural Analogs from Evidence
Key analogs from the provided materials include:
- (Z)-Methyl 2-[(phenylsulfonyl)methyl]hex-2-enoate (3m): Synthesized in 91% yield with a Z/E ratio of 82:18 .
- (Z)-Methyl 3-(furan-2-yl)-2-[(phenylsulfonyl)methyl]acrylate (3k) : Semi-solid, 85% yield, Z/E > 99:1 .
Substituent Effects on Reactivity and Stability
| Compound | Substituent | Electronic Effect | Steric Effect | Yield | Z/E Ratio |
|---|---|---|---|---|---|
| This compound | Diacetylamino | Electron-withdrawing (amide) | High steric bulk | N/A | N/A |
| (Z)-Methyl 2-[(phenylsulfonyl)methyl]hex-2-enoate (3m) | Phenylsulfonyl | Strongly electron-withdrawing | Moderate bulk | 91% | 82:18 |
| (Z)-Methyl 3-(furan-2-yl)-2-[(phenylsulfonyl)methyl]acrylate (3k) | Furan + phenylsulfonyl | Electron-withdrawing + π-donor | Moderate bulk | 85% | >99:1 |
| Ethyl 2-acetylheptanoate | Acetyl | Electron-withdrawing (keto) | Low steric bulk | N/A | N/A |
- Diacetylamino vs. Sulfonyl Groups: The diacetylamino group in the target compound is less electron-withdrawing than a sulfonyl group but introduces greater steric hindrance. This may reduce reactivity in electrophilic additions compared to sulfonyl analogs like 3m .
- Z/E Isomerism: Strong electron-withdrawing groups (e.g., sulfonyl in 3k) favor higher Z-selectivity due to stabilization of the transition state. The diacetylamino group may similarly enhance Z-selectivity, though experimental data is lacking .
Spectroscopic Comparisons
13C-NMR Data (Selected Peaks):
- This compound (hypothetical): Expected carbonyl peaks near 165–170 ppm (ester and amide), with olefinic carbons at 120–130 ppm.
- (Z)-Methyl 2-[(phenylsulfonyl)methyl]hex-2-enoate (3m): Ester carbonyl: 166.0 ppm Olefin carbons: 145.6 (Cβ), 138.5 (Cα) ppm .
- (Z)-Methyl 3-(furan-2-yl)-2-[(phenylsulfonyl)methyl]acrylate (3k) :
The diacetylamino group would likely deshield adjacent carbons, shifting NMR peaks relative to sulfonyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
